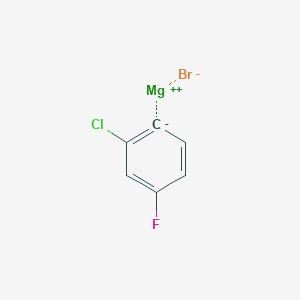

(2-Chloro-4-fluorophenyl)magnesium bromide

Description

(2-Chloro-4-fluorophenyl)magnesium bromide is a halogenated Grignard reagent with the molecular formula C₆H₃BrClFMg and a molecular weight of approximately 233.75 g/mol (inferred from structurally similar compounds, e.g., 4-chloro-3-fluorophenylmagnesium bromide ). This organometallic compound features a phenyl ring substituted with chlorine at the ortho (2nd) position and fluorine at the para (4th) position, bonded to a magnesium-bromide group.

Grignard reagents like this are widely used in organic synthesis for forming carbon-carbon bonds, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The electron-withdrawing nature of the chlorine and fluorine substituents modulates the reactivity of the aromatic ring, influencing nucleophilic attack and stability. The compound is typically supplied as a 0.25–0.5 M solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert conditions due to its extreme sensitivity to moisture and oxygen .

Properties

IUPAC Name |

magnesium;1-chloro-3-fluorobenzene-6-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKJSJZPRQDSGG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=[C-]1)Cl)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloro-4-fluorophenyl)magnesium bromide is typically synthesized through the reaction of (2-Chloro-4-fluorophenyl)bromide with magnesium metal in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the preparation of (2-Chloro-4-fluorophenyl)magnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)magnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Biaryl Compounds: Result from coupling reactions.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)magnesium bromide is used in various scientific research applications:

Organic Synthesis: As a Grignard reagent, it is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceuticals: Used in the synthesis of intermediates for drug development.

Material Science: Involved in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)magnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in the reactant molecules. The magnesium atom coordinates with the oxygen or nitrogen atoms, facilitating the formation of new carbon-carbon bonds. This process is crucial in forming complex organic structures .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of (2-Chloro-4-fluorophenyl)magnesium bromide with analogous Grignard reagents:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Concentration/Solvent | Substituent Positions |

|---|---|---|---|---|---|

| (2-Chloro-4-fluorophenyl)magnesium bromide | C₆H₃BrClFMg | ~233.75* | N/A† | 0.5M in THF (inferred) | 2-Cl, 4-F |

| 4-Chlorophenylmagnesium bromide | C₆H₄BrClMg | 215.76 | 873-77-8 | 1.0M in THF or 2-MeTHF | 4-Cl |

| 4-Fluorophenylmagnesium bromide | C₆H₄BrFMg | 199.31 | 352-13-6 | 2M in diethyl ether | 4-F |

| 4-Chloro-3-fluorophenylmagnesium bromide | C₆H₃BrClFMg | 233.75 | N/A | 0.5M in THF | 4-Cl, 3-F |

| 3-Chloro-4-methylphenylmagnesium bromide | C₇H₆BrClMg | 213.33 | 515158-85-7 | 0.5M in 2-MeTHF | 3-Cl, 4-CH₃ |

*Inferred from structurally similar compounds (e.g., 4-chloro-3-fluorophenylmagnesium bromide) .

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (Cl, F) increase stability but reduce nucleophilicity compared to electron-donating groups. For example, 4-fluorophenylmagnesium bromide (199.31 g/mol) reacts more readily in nucleophilic additions than bulkier dihalogenated analogs .

- Steric hindrance : The ortho-chloro group in the target compound may slow reactions compared to para-substituted analogs (e.g., 4-chlorophenylmagnesium bromide) due to spatial constraints .

Solvent and Stability :

Biological Activity

(2-Chloro-4-fluorophenyl)magnesium bromide is a Grignard reagent that has garnered attention in synthetic organic chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and detailed research findings.

Grignard reagents like (2-Chloro-4-fluorophenyl)magnesium bromide are typically synthesized through the reaction of the corresponding halogenated aromatic compound with magnesium in anhydrous ether. The general reaction can be represented as follows:

Where Ar represents the aromatic group, in this case, 2-chloro-4-fluorophenyl.

Biological Activity Overview

Research indicates that (2-Chloro-4-fluorophenyl)magnesium bromide may exhibit various biological activities, particularly in the realm of anticancer properties and enzyme inhibition. Below are some highlighted findings from various studies:

1. Anticancer Activity:

- Compounds derived from fluorinated phenyl groups have shown significant inhibitory effects against various cancer cell lines. For instance, derivatives containing halogen substitutions at specific positions have been reported to exhibit IC50 values in the low micromolar range against non-small cell lung cancer and breast cancer cell lines .

2. Enzyme Inhibition:

- Studies have demonstrated that certain derivatives of (2-Chloro-4-fluorophenyl)magnesium bromide can act as potent inhibitors of dihydrofolate reductase (DHFR), which is crucial in cancer therapy. For example, compounds with similar structural motifs have shown IC50 values as low as 0.06 µM against DHFR .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of several fluorinated Grignard reagents, including (2-Chloro-4-fluorophenyl)magnesium bromide. The results indicated:

- Cell Lines Tested: NCI-H522 (lung), MCF7 (breast), HT29 (colon).

- Inhibitory Concentrations:

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of similar Grignard compounds:

- Target Enzyme: Dihydrofolate reductase (DHFR).

- Inhibition Results: Compounds showed varied inhibitory effects across different cancer cell lines, with some achieving over 40% growth inhibition at low concentrations .

Data Table: Biological Activity Summary

| Compound | Target Enzyme/Cell Line | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| (2-Chloro-4-fluorophenyl)MgBr | DHFR | 0.06 | Anticancer |

| Similar Fluorinated Compounds | NCI-H522 | 0.06 | Anticancer |

| Similar Fluorinated Compounds | MCF7 | 0.1 | Anticancer |

| Similar Fluorinated Compounds | HT29 | 2.5 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.